An In-depth Technical Guide to the Physical Properties of 3,5-Difluorophenylhydrazine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 3,5-Difluorophenylhydrazine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the physical properties of a chemical building block is paramount. It governs everything from reaction setup and solvent selection to purification strategy and final product formulation. 3,5-Difluorophenylhydrazine hydrochloride is a key intermediate in the synthesis of a wide array of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Its fluorinated phenyl ring offers a powerful tool for modulating metabolic stability, binding affinity, and lipophilicity.
This guide provides an in-depth analysis of the essential physical properties of 3,5-Difluorophenylhydrazine hydrochloride, moving beyond simple data points to explain the underlying chemical principles and provide actionable, field-proven experimental protocols.
Chemical Identity and Molecular Structure
Correctly identifying a reagent is the foundational step of any successful synthesis. Ambiguity in nomenclature or identifiers can lead to costly errors. 3,5-Difluorophenylhydrazine hydrochloride is known by several identifiers, and it is crucial to recognize them.
Notably, two CAS numbers, 502496-27-7 and 134993-88-7 , are frequently associated with this compound.[2][3][4][5] While they appear to be used interchangeably by various suppliers, CAS number 502496-27-7 is more prevalent in comprehensive chemical databases like PubChem and is associated with the compound's EC number.[6] The CAS number 134993-88-7 is often linked to specific product grades or former catalogue entries.[4] For unambiguous documentation, referencing the IUPAC name and molecular formula alongside the CAS number is the most rigorous approach.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | (3,5-difluorophenyl)hydrazine;hydrochloride | [6][7] |
| Primary CAS No. | 502496-27-7 | [6][7][8][9][10] |
| Synonym CAS No. | 134993-88-7 | [1][4][11] |
| Molecular Formula | C₆H₇ClF₂N₂ | [6][8][9] |
| Molecular Weight | 180.58 g/mol | [1][6][10] |
| InChI Key | CKCNKYAHVKNKHQ-UHFFFAOYSA-N | [1][7][10] |
The molecular structure itself provides the basis for predicting its properties. The presence of the hydrochloride salt dramatically increases the polarity compared to the free base, rendering it a crystalline solid with a high melting point and influencing its solubility profile.
Caption: Structure of 3,5-Difluorophenylhydrazine hydrochloride.
Essential Physicochemical Properties
The bulk properties of a compound dictate its handling, reaction conditions, and purification methods. As a salt, 3,5-Difluorophenylhydrazine hydrochloride is a stable, crystalline solid, which is often advantageous for storage and weighing compared to the often-oily free base.
Table 2: Summary of Physicochemical Properties
| Property | Value | Significance in Application |
| Appearance | White to light brown crystalline solid/powder | Indicates purity; easy to handle and weigh accurately. |
| Melting Point | 261-266 °C (decomposes) | Defines the upper limit for reaction temperatures; sharp range indicates high purity. |
| Solubility | Soluble in DMSO; slightly soluble in Methanol. | Critical for selecting reaction solvents and purification techniques. |
| Storage | 2-8°C, under inert atmosphere (Nitrogen or Argon) | Essential for maintaining long-term stability and preventing degradation. |
Melting Point and Thermal Stability
The melting point of a crystalline solid is a robust indicator of purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[12]
For 3,5-Difluorophenylhydrazine hydrochloride, a melting point of 261-266 °C is consistently reported, with the notation that it decomposes.[1][10][13] This high thermal transition point is expected for an organic salt. The decomposition indicates that above this temperature, the molecule is not simply transitioning to a liquid state but is breaking down chemically. This is a critical constraint for reaction planning; reaction temperatures should be kept well below this threshold to avoid side-product formation and yield loss.
Solubility Profile
Solubility is arguably the most critical physical property for a synthetic chemist. The rule of "like dissolves like" provides a starting point, but the interplay of a molecule's salt form and the nature of the solvent is nuanced. As a hydrochloride salt, this compound has significantly higher polarity than its free base.
Table 3: Qualitative Solubility Profile
| Solvent Class | Example Solvent | Expected Solubility | Rationale & Application Insight |
| Polar Aprotic | DMSO, DMF | Soluble | The high polarity of these solvents can solvate the ionic species. DMSO is a common choice for NMR analysis and for reactions requiring a high-boiling polar medium.[1][9] |
| Polar Protic | Water, Methanol | Slightly Soluble to Soluble | The hydrochloride salt can interact with protic solvents via hydrogen bonding. Solubility in water is expected, though it may be limited by the hydrophobic difluorophenyl ring. Methanol is reported as a solvent in which it is slightly soluble.[7][15] |
| Halogenated | Dichloromethane (DCM) | Slightly Soluble to Insoluble | While polar, DCM is often insufficient to dissolve highly polar salts. It may be used as a slurry solvent or in biphasic systems. |
| Ethers | Diethyl Ether, THF | Insoluble | These solvents are not polar enough to effectively solvate the ionic lattice. Ether is often used as an anti-solvent to precipitate such salts during purification. |
| Non-Polar | Hexanes, Toluene | Insoluble | The large polarity mismatch makes dissolution highly unfavorable. These are ideal for washing the solid product to remove non-polar impurities. |
Causality Insight: The choice of solvent is a strategic decision. For reactions like the Fischer indole synthesis, a solvent that fully dissolves the hydrazine salt (like an alcohol or DMF) is often required. For purification, insolubility is exploited; washing the solid with a solvent like diethyl ether effectively removes organic, non-polar contaminants without significant loss of the desired product.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of molecular structure. For a fluorinated compound like this, a multi-technique approach including NMR (¹H, ¹³C, ¹⁹F), IR, and MS is essential for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent protons at the C2 and C6 positions of the phenyl ring will appear as a doublet, coupled to the C4 proton. The C4 proton will appear as a triplet, coupled to the two equivalent C2/C6 protons. The N-H protons of the hydrazinium ion (-NH-NH₃⁺) will likely appear as broad signals due to exchange and quadrupolar coupling with nitrogen, with chemical shifts that are highly dependent on the solvent and concentration. In DMSO-d₆, these amine protons often appear at high chemical shifts (>8 ppm).[1][9]
-
¹³C NMR: The carbon spectrum will show four signals for the aromatic carbons due to symmetry. A key feature will be the large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which are highly diagnostic. The carbon directly attached to fluorine (C3/C5) will appear as a doublet with a very large coupling constant, while other carbons will show smaller couplings.
-
¹⁹F NMR: As the two fluorine atoms are chemically equivalent, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp singlet. This provides a very clear and sensitive handle for detecting the presence of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:
-
N-H stretching: Broad bands in the 2500-3200 cm⁻¹ region, characteristic of amine salts.
-
Aromatic C-H stretching: Signals just above 3000 cm⁻¹.
-
Aromatic C=C stretching: Sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-F stretching: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. When analyzed by techniques like Electrospray Ionization (ESI), the spectrum will typically show the molecular ion for the free base (C₆H₆F₂N₂) at an m/z corresponding to [M+H]⁺ (145.05). The fragmentation pattern would likely involve the loss of NH₃ or cleavage of the N-N bond.
Experimental Protocols for Property Determination
The following protocols are self-validating systems for determining key physical properties. They are designed to be robust and reproducible in a standard research laboratory.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of reagent ensures that critical data is gathered efficiently before its use in a reaction.
Caption: Workflow for physical property validation of a reagent.
Protocol: Melting Point Determination (Capillary Method)
This method provides a precise melting range, which is a critical purity indicator.[6][16]
Objective: To determine the melting range of a solid crystalline sample.
Materials:
-
3,5-Difluorophenylhydrazine hydrochloride sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the dry compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.
-
Loading: Invert the tube and tap the sealed end gently on a hard surface to pack the solid down. The packed sample height should be no more than 2-3 mm for optimal heat transfer.[16]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the block rapidly to get a coarse estimate of the melting point. This saves time during the precise measurement. Allow the apparatus to cool at least 20 °C below this estimate.
-
Precise Determination: Using a fresh sample, heat the block at a medium rate until the temperature is about 20 °C below the estimated melting point.
-
Slow Heating: Decrease the heating rate to approximately 1-2 °C per minute. A slow heating rate is critical for an accurate reading.
-
Record T₁: Observe the sample through the viewfinder. Record the temperature (T₁) at which the first drop of liquid becomes visible.[6] The sample may first appear to shrink or "sinter"; this is not the start of melting.
-
Record T₂: Continue heating slowly and record the temperature (T₂) at which the last crystal of the solid just melts into a clear liquid.[6]
-
Reporting: Report the result as a range from T₁ to T₂. For a pure sample, this range should be narrow (e.g., 263-264 °C).
Trustworthiness: This protocol is self-validating. A broad melting range (>2 °C) immediately indicates the presence of impurities, prompting further purification before use.
Protocol: Qualitative Solubility Assessment
This protocol systematically determines the solubility of the compound in a range of common laboratory solvents, guiding solvent selection for reactions and purifications.[10][17][18]
Objective: To establish a qualitative solubility profile of the compound.
Materials:
-
3,5-Difluorophenylhydrazine hydrochloride sample
-
Small test tubes (e.g., 13x100 mm)
-
Graduated pipette or cylinder
-
Vortex mixer
-
Solvents: Water, Methanol, Ethanol, DMSO, DMF, Dichloromethane, Diethyl Ether, Hexanes.
Procedure:
-
Sample Dispensing: Add approximately 20-30 mg of the compound to each test tube. The exact mass is less important than consistency across tests.
-
Solvent Addition: Add 1.0 mL of the first solvent to the corresponding test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observation: Allow the mixture to stand and observe. Record the result using the following criteria:
-
Soluble: A clear, homogenous solution with no visible solid particles.
-
Slightly Soluble: The majority of the solid dissolves, but some particles remain, or the solution is hazy.
-
Insoluble: The solid remains largely undissolved.
-
-
Repeat: Repeat steps 2-4 for each solvent to be tested.
Expertise: The results directly inform practical decisions. If a compound is insoluble in a reaction solvent at room temperature, gentle heating may be required. If it is only slightly soluble, a larger solvent volume or a co-solvent system may be necessary.
Safe Handling and Storage
Proper handling and storage are non-negotiable for ensuring reagent integrity and laboratory safety.
-
Storage: 3,5-Difluorophenylhydrazine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, ideally at 2-8 °C .[7][15] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from air and moisture.[7][15]
-
Safety: This compound is classified with the following GHS Hazard Statements:
-
H302: Harmful if swallowed[6]
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H335: May cause respiratory irritation[6]
Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid powder should be performed in a chemical fume hood to avoid inhalation.
-
Conclusion
3,5-Difluorophenylhydrazine hydrochloride is more than just a catalogue number; it is a precisely defined chemical entity with a distinct set of physical properties. Its identity is confirmed by its molecular weight of 180.58 g/mol and its structure is validated through spectroscopic methods. As a crystalline solid with a high melting point of 261-266 °C, it offers good thermal stability for a range of synthetic applications, provided this decomposition temperature is not exceeded. Its solubility profile, characterized by good solubility in polar aprotic solvents like DMSO, dictates its utility in various reaction media. By applying the rigorous experimental protocols outlined in this guide, researchers can verify the quality and suitability of this critical building block, ensuring the integrity and success of their scientific endeavors.
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